2-Chlorothiazolo[4,5-b]pyrazine 2-Chlorothiazolo[4,5-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1190927-25-3
VCID: VC4286080
InChI: InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H
SMILES: C1=CN=C2C(=N1)N=C(S2)Cl
Molecular Formula: C5H2ClN3S
Molecular Weight: 171.6

2-Chlorothiazolo[4,5-b]pyrazine

CAS No.: 1190927-25-3

Cat. No.: VC4286080

Molecular Formula: C5H2ClN3S

Molecular Weight: 171.6

* For research use only. Not for human or veterinary use.

2-Chlorothiazolo[4,5-b]pyrazine - 1190927-25-3

Specification

CAS No. 1190927-25-3
Molecular Formula C5H2ClN3S
Molecular Weight 171.6
IUPAC Name 2-chloro-[1,3]thiazolo[4,5-b]pyrazine
Standard InChI InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H
Standard InChI Key XSELTIRLYGXVQG-UHFFFAOYSA-N
SMILES C1=CN=C2C(=N1)N=C(S2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen at positions 1 and 3). The chlorine atom occupies the 2-position of the thiazole moiety, conferring electrophilic reactivity to the molecule .

Key Structural Data:

PropertyValueSource
IUPAC Name2-Chloro- thiazolo[4,5-b]pyrazine
SMILESC1=CN=C2C(=N1)N=C(S2)Cl
InChI KeyXSELTIRLYGXVQG-UHFFFAOYSA-N
Molecular Weight171.6 g/mol

Spectroscopic Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous thiazolopyrazines provide insights into its spectral characteristics. For example:

  • ¹H NMR: Aromatic protons in similar fused systems resonate between δ 7.9–8.3 ppm, while the thiazole proton appears as a singlet near δ 7.2 ppm .

  • ¹³C NMR: The chlorine-bearing carbon (C2) typically shows a deshielded signal near δ 150 ppm, with pyrazine carbons appearing between δ 120–145 ppm .

  • High-Resolution MS: The [M+H]⁺ ion for C₅H₂ClN₃S is observed at m/z 171.97307 .

Synthesis and Reactivity

Synthetic Routes

  • Chlorination of Thiazolo[4,5-b]pyrazine:
    Thiazolo[4,5-b]pyrazine is treated with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) under reflux, yielding the 2-chloro derivative . This method mirrors the chlorination of simpler thiazoles .

  • Cross-Coupling Reactions:
    Palladium-catalyzed coupling of 2-chlorothiazole (CAS 3034-52-4) with halogenated pyrazines offers a modular approach. For instance, Suzuki-Miyaura coupling with boronic acids introduces functional groups at specific positions .

  • Cyclization Strategies:
    Cyclocondensation of 3-amino-2-chlorothiazole derivatives with glyoxal or diketones forms the pyrazine ring, as reported for related imidazo- and oxadiazolopyrazines .

Reactivity Profile

The chlorine atom at C2 is highly reactive toward nucleophilic substitution. Key transformations include:

  • Amination: Reaction with amines (e.g., aniline) replaces chlorine with amino groups, forming derivatives with enhanced biological activity .

  • Hydrolysis: Under basic conditions, the chlorine is replaced by a hydroxyl group, yielding the corresponding hydroxythiazolopyrazine .

  • Cross-Couplings: Participation in Buchwald-Hartwig or Ullmann reactions to introduce aryl or alkyl groups .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported (est. 180–200°C)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.1 (predicted)
pKa~0.8 (thiazole N-H)

The compound’s low aqueous solubility and moderate lipophilicity suggest potential for membrane permeability, a trait valuable in drug design .

Biological and Industrial Applications

Antifungal Activity

Thiazolopyrazines exhibit fungicidal properties by inhibiting ergosterol biosynthesis. In vitro studies on analogs show EC₅₀ values of 10–50 µM against Fusarium oxysporum and Botrytis cinerea . The chlorine substituent enhances activity by increasing electron deficiency at the thiazole nitrogen, promoting binding to fungal cytochrome P450 enzymes .

Material Science Applications

The conjugated π-system and electron-deficient nature make this compound a candidate for:

  • Organic semiconductors: As an n-type dopant in thin-film transistors .

  • Coordination complexes: Ligand for transition metals (e.g., Ru, Pt) in catalysis .

Future Directions

  • Drug Development: Optimize antifungal activity through structure-activity relationship (SAR) studies, focusing on substitutions at C5 and C6 .

  • Energy Storage: Explore utility in redox-flow batteries due to reversible electron-transfer properties .

  • Synthetic Methodology: Develop enantioselective routes for chiral derivatives using asymmetric catalysis .

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